molecular formula C12H17N3O2 B101111 Formparanate CAS No. 17702-57-7

Formparanate

Cat. No.: B101111
CAS No.: 17702-57-7
M. Wt: 235.28 g/mol
InChI Key: NPCUJHYOBSHUJJ-UHFFFAOYSA-N
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Description

Formparanate is a chemical compound with the molecular formula C12H17N3O2. It is classified as a carbamate pesticide, which means it is derived from carbamic acid and functions similarly to organophosphate insecticides. This compound is known for its use in agricultural settings to control insect populations. It is a cholinesterase inhibitor, which disrupts the nervous system of insects, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formparanate can be synthesized through a series of chemical reactions involving the formation of carbamate esters. The typical synthetic route involves the reaction of dimethylamine with methyl isocyanate to form dimethylcarbamate. This intermediate is then reacted with 4-dimethylaminomethylideneamino-3-methylphenol to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions of temperature and pressure. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The final product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Formparanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Formparanate exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase. This inhibition occurs through the formation of unstable complexes with the enzyme’s active sites, leading to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in insects .

Comparison with Similar Compounds

Formparanate’s unique structure and mode of action make it a valuable tool in both agricultural and scientific research settings.

Properties

IUPAC Name

[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4/h5-8H,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCUJHYOBSHUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Record name FORMPARANATE
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Related CAS

35452-92-7 (mono-hydrochloride)
Record name Formparanate [ISO:BSI]
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DSSTOX Substance ID

DTXSID9041992
Record name Formparanate
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Molecular Weight

235.28 g/mol
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Physical Description

Formparanate appears as a solid. (EPA, 1998), Solid; [CAMEO]
Record name FORMPARANATE
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Record name Formparanate
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Mechanism of Action

Carbamate insecticides & pesticides, including ... formparanate ... are cholinesterase inhibitors, differing from the organophosphorus insecticides in that the inhibition they produce is generally less intense & more rapidly reversible.
Record name FORMPARANATE
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CAS No.

17702-57-7
Record name FORMPARANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10004
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Formparanate
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Record name Formparanate [ISO:BSI]
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Record name Formparanate
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Record name FORMPARANATE
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Record name FORMPARANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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